(2-Bromo-4-phenoxyphenyl)methanol
Description
(2-Bromo-4-phenoxyphenyl)methanol is a brominated aromatic compound featuring a methanol (-CH₂OH) group at the benzylic position, a phenoxy (-OPh) substituent at the para position relative to the methanol, and a bromine atom at the ortho position. The compound’s synthesis likely involves bromination of a phenolic precursor, followed by introduction of the methanol group via reduction of a carbonyl intermediate (e.g., aldehyde or ketone) .
Properties
Molecular Formula |
C13H11BrO2 |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
(2-bromo-4-phenoxyphenyl)methanol |
InChI |
InChI=1S/C13H11BrO2/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-8,15H,9H2 |
InChI Key |
SLXPBBXZRQHXMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)CO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-phenoxyphenyl)methanol typically involves the bromination of 4-phenoxyphenylmethanol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of (2-Bromo-4-phenoxyphenyl)methanol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-phenoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding phenol.
Substitution: The major products are the substituted derivatives, such as amino or nitro compounds.
Scientific Research Applications
(2-Bromo-4-phenoxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Bromo-4-phenoxyphenyl)methanol involves its interaction with specific molecular targets. For example, its inhibitory effect on acetylcholinesterase is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. Similarly, its inhibition of carbonic anhydrase involves binding to the zinc ion in the enzyme’s active site, disrupting its catalytic activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following structurally related compounds highlight the impact of substituent identity, position, and electronic effects on physicochemical properties:
Key Observations:
- Electronic Effects: The phenoxy group in (2-Bromo-4-phenoxyphenyl)methanol is electron-donating, contrasting with the electron-withdrawing trifluoromethoxy group in , which would reduce the aromatic ring’s electron density.
- Steric Hindrance : Ortho-substituted bromine in the target compound may impose steric constraints during reactions, unlike para-substituted analogs (e.g., ).
- Lipophilicity: Phenoxy and benzyloxy groups () enhance lipophilicity compared to polar groups like -CF₃O () or imine ().
Physical and Chemical Properties
- Solubility: Phenoxy-containing compounds (e.g., ) are less water-soluble than those with polar groups (e.g., -CF₃O in ).
- Stability : Bromine at the ortho position may increase susceptibility to nucleophilic substitution compared to para-substituted analogs.
- Crystallinity : Benzyloxy-protected compounds () may exhibit higher crystallinity due to planar aromatic stacking, whereas trifluoromethoxy derivatives () are likely amorphous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
